Somatotropin (6-13)

Description

Properties

CAS No. |

55207-83-5 |

|---|---|

Molecular Formula |

C41H66N12O13 |

Molecular Weight |

935 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-4-amino-1-[[(1S)-1-carboxyethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C41H66N12O13/c1-20(2)14-24(42)33(58)53-30(19-54)39(64)48-25(12-9-13-46-41(44)45)34(59)49-26(15-21(3)4)36(61)50-27(16-23-10-7-6-8-11-23)37(62)52-29(18-32(56)57)38(63)51-28(17-31(43)55)35(60)47-22(5)40(65)66/h6-8,10-11,20-22,24-30,54H,9,12-19,42H2,1-5H3,(H2,43,55)(H,47,60)(H,48,64)(H,49,59)(H,50,61)(H,51,63)(H,52,62)(H,53,58)(H,56,57)(H,65,66)(H4,44,45,46)/t22-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |

InChI Key |

FBZGGPWZOUYLLV-IUKVLHSWSA-N |

SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)N |

Appearance |

Solid powder |

Other CAS No. |

55207-83-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

LSRLFDNA |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

HGH (6-13) human growth hormone (6-13) somatotropin (6-13) |

Origin of Product |

United States |

Structural Characterization and Conformational Analysis of Somatotropin 6 13 and Its Analogues

Primary Structure Elucidation of the Somatotropin (6-13) Peptide Fragment

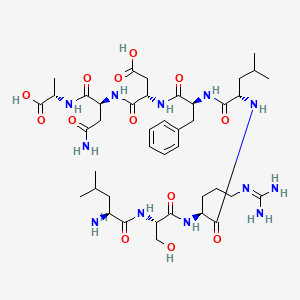

Somatotropin, or human growth hormone (hGH), is a single-chain protein composed of 191 amino acids. europa.euresearchgate.net The fragment designated as Somatotropin (6-13) corresponds to the amino acid sequence from position 6 to 13 of the native hormone. nih.gov The primary structure of this octapeptide has been elucidated as Leu-Ser-Arg-Leu-Phe-Asp-Asn-Ala. nih.gov Computational simulations and sequence analyses have been instrumental in defining this sequence, which is considered a key functional region for certain metabolic regulatory actions. nih.govnih.gov

| Position | Amino Acid | Abbreviation |

|---|---|---|

| 6 | Leucine | Leu |

| 7 | Serine | Ser |

| 8 | Arginine | Arg |

| 9 | Leucine | Leu |

| 10 | Phenylalanine | Phe |

| 11 | Aspartic Acid | Asp |

| 12 | Asparagine | Asn |

| 13 | Alanine (B10760859) | Ala |

Advanced Conformational Analysis of Somatotropin (6-13) Peptide Analogues

The three-dimensional structure of Somatotropin (6-13) and its analogues is critical to their function. Advanced analytical techniques, including molecular dynamics and simulated annealing, have been employed to investigate the accessible conformational states of these peptides. nih.govmonash.edu These studies have revealed that the conformational characteristics, particularly at the C-terminus of active peptide analogues, are vital for their biological activity. nih.govmonash.edu By comparing a series of active and inactive analogues, researchers have identified common conformational motifs present in the biologically active peptides. nih.gov

Furthermore, structure-activity relationship studies have demonstrated that in addition to Asp11, residues such as Phenylalanine at position 10 (Phe10) and Arg8 are crucial for the expression of biological activity. nih.gov The C-terminal region's tendency to form a beta-turn structure is also considered an important conformational feature. nih.gov The cyclization of the Asp11 residue is considered essential for the biological action of these peptides. nih.gov

A key structural modification observed in active analogues of Somatotropin (6-13) is the cyclization of the Asp11 residue to form a five-membered α-aminosuccinimide (Asu) ring. nih.govnih.gov The resulting analogue, Asu11-hGH[6-13], has been identified as a potentiator of insulin (B600854) activity. nih.gov This cyclic structure is crucial for conferring the correct conformation for biological function.

However, the α-aminosuccinimide ring is susceptible to hydrolysis, which leads to a loss of biological activity, limiting its pharmacological application. nih.gov To overcome this instability, researchers have engineered more stable analogues by replacing the α-aminosuccinimide ring with a γ-lactam ring at position 11. nih.gov This γ-lactam structure is designed to mimic the stereoelectronic and conformational properties of the α-aminosuccinimide ring. nih.gov The resulting γ-lactam¹¹-hGH-(6-13) peptide analogue demonstrates similar biological properties to the Asu¹¹-hGH-(6-13) fragment but possesses improved molecular stability. nih.gov The synthesis of other cyclic analogues, often employing side-chain to side-chain cyclization strategies, has also been explored to create constrained peptides with defined reverse beta-turn motifs. nih.gov

| Residue/Structure | Position | Significance in Conformation and Activity | Reference |

|---|---|---|---|

| Aspartic Acid (Asp) | 11 | Forms intramolecular ionic bonds with Arg8; crucial for cyclization. | nih.govnih.gov |

| Arginine (Arg) | 8 | Forms ionic bond with Asp11, contributing to macrocyclic structure. Important for biological activity. | nih.govnih.gov |

| Phenylalanine (Phe) | 10 | Identified as important for the expression of biological activity. | nih.gov |

| α-aminosuccinimide (Asu) ring | 11 | Cyclized form of Asp11, essential for biological action but prone to hydrolysis. | nih.govnih.gov |

| γ-lactam ring | 11 | A stable isostere of the Asu ring, designed to mimic its conformation and maintain biological activity with improved stability. | nih.gov |

Synthesis and Derivatization Strategies for Somatotropin 6 13 Analogues

Solid-Phase Peptide Synthesis Methodologies for Somatotropin (6-13) Analogues

Solid-Phase Peptide Synthesis (SPPS) is the primary methodology employed for the preparation of Somatotropin (6-13) and its analogues. wikipedia.orgcenmed.comnih.govfishersci.ca This approach is widely favored for synthesizing small to medium-sized peptides, typically up to approximately 20 residues. nih.govfishersci.ca The standard Fmoc/tBu-based SPPS protocol is commonly utilized. nih.govfishersci.ca

In SPPS, the peptide chain is assembled on a solid support, such as Fmoc Rink amide polystyrene resin. nih.govfishersci.ca Amino acid coupling is achieved using various reagents, with 1,3-diisopropylcarbodiimide (DIC) in combination with OxymaPure, or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in conjunction with N,N-Diisopropylethylamine (DIEA), being effective choices. nih.govfishersci.ca For instance, homogeneous products of hGH(6-13) and related N-terminal fragments, including hGH(7-13), hGH(8-13), and hGH(9-13), have been successfully obtained via the solid-phase method, even when containing the sensitive -Asp-Asn- sequence. wikipedia.org

Derivatization can involve the incorporation of modified amino acids or the formation of cyclic structures. For example, the synthesis of a "gamma-lactam"-hGH-(6-13) analogue involved the initial synthesis of a protected dipeptide gamma-lactam, which was then integrated into the standard SPPS protocol. cenmed.com While synthesizing aspartyl-containing peptides, the formation of alpha-aminosuccinimide (Asu) derivatives can occur as a minor side reaction, but this Asp→Asu rearrangement can be mitigated by employing low-temperature conditions. nih.gov

Optimization of Cyclization Procedures for Peptide Analogues (e.g., i→i+4 lactam cyclization)

Peptide cyclization is a critical strategy for enhancing the conformational stability, binding affinity, selectivity, and metabolic stability of peptide analogues. fishersci.fiwikidata.org Cyclization can render peptides more resistant to proteolytic degradation by exopeptidases (due to the absence of terminal amine and carboxylic acid groups) and endopeptidases (by blocking access to cleavage sites). fishersci.fi

Cyclization can be categorized into four general classes: head-to-tail (backbone cyclization), head-to-side chain, side-chain-to-tail, and side-chain-to-side-chain. fishersci.fiwikipedia.org For Somatotropin (6-13) analogues, particular attention has been given to i→i+4 lactam cyclization procedures. wikipedia.orgadvancedchemtech.comfishersci.co.ukfishersci.canih.gov Studies comparing different strategies for on-resin side-chain to side-chain cyclization of linear peptides related to hGH(6-13) have shown that the use of 1,3-diisopropylcarbodiimide (DIC) in the presence of HOBt (1-Hydroxybenzotriazole) can effectively minimize the formation of intermolecular oligomeric byproducts, especially when compared to more reactive reagents like Castro's reagent. wikipedia.org This approach is particularly relevant for i→i+4 Lys→Glu or Glu→Lys cyclization strategies. wikipedia.org

However, the efficiency of cyclization can be sequence-dependent. fishersci.cacoreyorganics.com Cyclization of smaller rings, such as tetra- and pentapeptides, is generally more challenging and often accompanied by significant cyclic dimer formation. coreyorganics.com Peptides rich in Lys(Boc) and Arg(Pbf) residues, or those with sterically hindered residues like Thr(tBu) at the N-terminus, tend to be more difficult to cyclize. coreyorganics.com In such cases, the addition of aqueous additives to the cyclization reaction can improve yields. coreyorganics.com

Rational Design of Metabolically Stable Somatotropin (6-13) Analogues

A significant challenge in peptide-based therapeutics is their inherent metabolic instability, leading to short biological half-lives due to rapid degradation by peptidases and proteases. fishersci.fiwikidata.orgmpg.de Rational design strategies aim to overcome this limitation by introducing modifications that enhance stability without compromising biological activity.

One key approach is peptide cyclization, as discussed above, which provides resistance against enzymatic degradation. fishersci.fiwikidata.org For instance, while the alpha-aminosuccinimide (Asu)-modified fragment Asu11-hGH[6-13] showed insulin-potentiating activity, its vulnerability to hydrolytic degradation under physiological conditions limited its pharmacological application. cenmed.comadvancedchemtech.com To address this, a "gamma-lactam"-hGH-(6-13) analogue was synthesized, incorporating a metabolically more stable gamma-lactam ring into the sequence. cenmed.com

Other strategies for improving metabolic stability include the incorporation of D-amino acids and non-natural amino acids. mpg.deontosight.ai These modifications can alter the peptide's conformation and make it less susceptible to proteolytic enzymes. For example, in the design of somatostatin (B550006) analogues, the introduction of non-natural amino acids like mesitylalanine has been shown to induce conformational restriction and improve serum stability. newdrugapprovals.org

Rational design also involves a systematic approach to identifying and selecting promising peptide molecules. This can be achieved by modifying known native peptides, employing molecular modeling to predict peptide-receptor interactions, or screening combinatorial peptide libraries to discover novel stable sequences. mpg.de

Mechanism of Action Research for Somatotropin 6 13 Analogues at the Cellular and Molecular Level

Elucidation of Insulin-Potentiating Action in vitro

Studies have demonstrated that Somatotropin (6-13) and its analogues exhibit insulin-potentiating activity in various insulin-responsive cell types in vitro. nih.govnih.govoup.com This action is distinct from direct insulinotropic effects, as Somatotropin (6-13) generally does not significantly affect basal plasma insulin (B600854) levels. nih.gov Instead, it has been shown to augment insulin secretion in the presence of exogenous glucose and increase the binding of insulin to specific receptors on isolated cells. nih.gov

Regulation of Glucose Incorporation into Glycogen (B147801) in Insulin-Sensitive Tissues

Somatotropin (6-13) analogues have been observed to enhance glucose incorporation into glycogen in insulin-sensitive tissues, such as muscle. nih.govoup.com For instance, the γ-lactam¹¹-hGH-(6-13) peptide analog significantly increased [¹⁴C]glucose incorporation into glycogen in muscles in vitro. nih.gov This effect suggests an improved efficiency of glucose utilization by these tissues. oup.com

The following table summarizes the effect of a γ-lactam¹¹-hGH-(6-13) peptide analog on glucose incorporation into glycogen in muscle tissue:

| Peptide Concentration | Glucose Incorporation into Glycogen (µg/g tissue·h) |

| Control | 1.10 ± 0.39 oup.com |

| 12.5 µg/ml | 1.64 ± 0.43 oup.com |

| 25 µg/ml | 3.91 ± 0.11 oup.com |

Modulation of Lipid Conversion in Adipose Tissues

In addition to its effects on glucose metabolism, Somatotropin (6-13) analogues also modulate lipid conversion in adipose tissues. In vitro studies have shown that the γ-lactam¹¹-hGH-(6-13) peptide analog increased the conversion of [¹⁴C]glucose to lipid in adipose tissues. nih.gov This indicates an influence on lipogenesis within these tissues. nih.gov

Identification of Minimum Active Sequence Requirements for Biological Activity

Structure-function studies have been crucial in identifying the minimum active sequence requirements for the biological activity of Somatotropin (6-13) analogues. Research indicates that the presence of an α-aminosuccinimide (Asu) structure at residue position 11 is essential for its insulin-like activity. nih.govoup.com Specifically, the hexapeptide Arg-Leu-Phe-Asu-Asn-Ala has been identified as a minimum active sequence. oup.com Furthermore, the hydrolytic degradation or chemical modification of the cyclic α-aminosuccinimide to linear β- and γ-aspartic acid-linked structures leads to the inactivation of the insulin-potentiating property of these peptides. oup.com More recent studies utilizing alanine (B10760859) scan procedures and selective amino acid residue approaches suggest that residues Phe¹⁰, Arg⁸, and the C-terminal β-turn structure are also important for the expression of biological activity. nih.gov

Investigation of Intracellular Signal Transduction Pathways Influenced by Somatotropin (6-13) Analogues

While direct comprehensive investigations into the intracellular signal transduction pathways influenced solely by Somatotropin (6-13) analogues are limited in the provided search results, the broader context of growth hormone (GH) action provides some insights. Growth hormone, from which Somatotropin (6-13) is derived, binds to the human growth hormone receptor (GHR), a dimeric receptor. drugbank.compeptidesociety.org Upon binding, GHR dimerizes and interacts with Janus kinase 2 (JAK2), leading to tyrosine phosphorylation of JAK2 and the GHR. drugbank.compeptidesociety.org This initiates the signal transducer and activator of transcription (STAT) pathway, where transcription factors like STAT1, STAT3, and STAT5 translocate into the nucleus to stimulate target gene transcription. drugbank.compeptidesociety.org Additionally, GH can activate the mitogen-activated protein (MAP) kinases, specifically ERK1 and ERK2, which are involved in cellular mitogenic signals and can be activated through various pathways including PLC/PKC. researchgate.netnih.gov Given that Somatotropin (6-13) exhibits insulin-potentiating effects, it is plausible that its mechanism involves modulation of pathways related to glucose uptake and metabolism, potentially intersecting with or influencing aspects of insulin signaling, such as glucose transporter (GLUT4/8) pathways or glycogen synthase activity. researchgate.net

Structure Activity Relationship Sar Studies of Somatotropin 6 13 Analogues

Correlation of Conformational Characteristics with Biological Activity

Research into Somatotropin (6-13) and its analogues has revealed a strong correlation between specific conformational characteristics and their biological activity. A critical finding is that the cyclization of the aspartate residue at position 11 (Asp11) to form an alpha-aminosuccinimide (Asu11) ring is essential for the biological action of peptides related to this hGH fragment nih.govoup.com. This Asu11 modification is fundamental for the peptide's insulin-potentiating effect nih.govoup.com.

Further detailed structural studies have demonstrated that the hexapeptide sequence Arg-Leu-Phe-Asu-Asn-Ala represents the minimum active sequence required for this observed insulin-like activity oup.com. Conformational analyses, employing techniques such as molecular dynamics and simulated annealing on a series of ten hGH[6-13] peptide analogues (comprising both active and inactive compounds), identified a common conformational motif among the active peptides. This motif was particularly noted at the C-terminal region of the active analogues, underscoring the significance of these specific C-terminal conformational characteristics for the peptide's biological efficacy nih.gov.

Impact of Chemical Modifications on Peptide Stability and Bioactivity

While the alpha-aminosuccinimide (Asu11) functionality is crucial for the biological activity of Somatotropin (6-13) analogues, its inherent vulnerability to hydrolytic degradation under physiological conditions presents a significant limitation for their pharmacological application nih.govoup.com. This susceptibility leads to a rapid loss of biological action, thereby hindering their therapeutic potential nih.govoup.com.

To address this stability issue, chemical modifications have been explored. A successful strategy involved replacing the hydrolytically unstable alpha-aminosuccinimide ring with compatible and metabolically more stable gamma-lactam structures nih.govoup.com. This modification was designed to mimic the stereoelectronic and conformational characteristics of the original Asu11 ring, aiming to preserve the essential biological activity while enhancing molecular stability nih.govoup.com.

Studies comparing the gamma-lactam(11)-hGH-(6-13) peptide analog with the original Asu11-hGH-(6-13) peptide fragment demonstrated that the gamma-lactam modified analogue retained similar biological properties. For instance, in vitro experiments showed that the gamma-lactam(11)-hGH-(6-13) peptide analog significantly increased [14C]glucose incorporation into glycogen (B147801) in muscle tissues and promoted its conversion to lipid in adipose tissues nih.gov. In vivo studies further confirmed its efficacy, showing enhanced hypoglycemia during intravenous insulin (B600854) tolerance tests (IVITTs) nih.govoup.com.

A key advantage observed with the gamma-lactam(11)-hGH-(6-13) analog was the considerably longer duration of its hypoglycemic action during IVITTs compared to the Asu11-hGH-(6-13) peptide. This extended effect is attributed to the improved molecular stability and enhanced bioavailability of the gamma-lactam modified peptide in vivo oup.com.

Table 1: Comparative Bioactivity and Stability of Somatotropin (6-13) Analogues

| Peptide Analog | Key Modification | In Vitro Glucose Incorporation (Muscle Glycogen) | In Vitro Glucose Conversion (Adipose Lipid) | In Vivo Hypoglycemic Action (IVITTs) | Molecular Stability (Physiological Conditions) | Bioavailability |

| Asu11-hGH-(6-13) | Alpha-aminosuccinimide | Potentiated nih.govoup.com | Potentiated nih.gov | Enhanced nih.govoup.com | Vulnerable to hydrolysis nih.govoup.com | Limited oup.com |

| gamma-lactam(11)-hGH-(6-13) | Gamma-lactam | Increased nih.gov | Increased nih.gov | Enhanced and longer-lasting nih.govoup.com | Improved nih.govoup.com | Enhanced oup.com |

Design Principles for Enhancing Specific Bioactivities

The development of Somatotropin (6-13) analogues with enhanced specific bioactivities has largely centered on overcoming the inherent limitations of the native peptide structure, particularly regarding its stability. A primary design principle has been the introduction of metabolically stable conformational constraints that mimic the active conformation of the peptide.

The successful replacement of the hydrolytically labile alpha-aminosuccinimide (Asu11) ring with a more stable gamma-lactam ring at residue position 11 exemplifies this principle nih.govoup.com. This chemical modification was strategically chosen because the gamma-lactam moiety effectively mimics the stereoelectronic and conformational characteristics of the original Asu11 ring, ensuring that the essential biological activity, such as insulin-potentiating action, is preserved nih.govoup.com.

The resulting gamma-lactam(11)-hGH-(6-13) analog demonstrates that it is possible to maintain the desired hypoglycemic activity while significantly improving the peptide's molecular stability and in vivo bioavailability nih.govoup.com. This approach highlights a crucial design principle in peptide therapeutics: the integration of conformational constraints and enhanced metabolic stability to develop more effective and pharmacologically viable agents oup.com.

Analytical Methodologies for Research on Somatotropin 6 13 and Its Derivatives

Advanced Chromatographic Techniques for Separation and Characterization

Chromatographic techniques play a central role in the separation and characterization of Somatotropin (6-13) and its derivatives due to their high resolving power and compatibility with mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is an indispensable tool for the comprehensive analysis of peptides, combining the separation capabilities of liquid chromatography with the precise mass measurement of mass spectrometry. nih.govmtoz-biolabs.comsigmaaldrich.com For a small peptide like Somatotropin (6-13) (an octapeptide with a molecular weight of approximately 935.0 Da nih.govmedkoo.com), LC-MS/MS (tandem mass spectrometry) is routinely employed for its identification and sequencing. bioinfor.comnih.gov

In a typical LC-MS workflow, the peptide mixture, potentially containing Somatotropin (6-13) and its related impurities or derivatives, is separated using reversed-phase liquid chromatography (RP-LC). nih.govsigmaaldrich.com This separation is based on the differential hydrophobicity of the analytes, with a mobile phase gradient of increasing organic solvent concentration used to elute compounds from the stationary phase. renyi.hu The separated peptides are then introduced online into a mass spectrometer, commonly via electrospray ionization (ESI). nih.govsigmaaldrich.com ESI generates charged peptide ions that are subsequently analyzed for their mass-to-charge (m/z) ratio. mtoz-biolabs.comsigmaaldrich.com For optimal sensitivity and peak shape in LC-MS of peptides, mobile phase modifiers such as formic acid or acetic acid are preferred over trifluoroacetic acid (TFA), which can suppress ionization. nih.govsigmaaldrich.comacs.org

LC-MS/MS provides detailed sequence information by fragmenting the peptide ions and measuring the m/z ratios of the resulting fragment ions (e.g., b-ions and y-ions). nih.govresearchgate.netcreative-proteomics.comuab.edu This allows for the unambiguous identification of the peptide and the characterization of any post-translational or chemical modifications. nih.govmtoz-biolabs.comresearchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) RP-HPLC is a widely used and robust technique for the separation, quantification, and identification of peptides, including synthetic and natural peptides. renyi.huhplc.euharvardapparatus.comaltabioscience.com Its high resolving power enables the separation of closely related polypeptides, even those differing by a single amino acid residue or slight conformational changes. hplc.euharvardapparatus.com For small peptides like Somatotropin (6-13), C18 columns with appropriate pore sizes (e.g., 100-160 Å) are typically chosen to ensure effective interaction with the stationary phase and achieve high efficiency separations. hplc.euelementlabsolutions.com

RP-HPLC is crucial for assessing the purity of Somatotropin (6-13) preparations and for monitoring impurities. renyi.hualtabioscience.com It can detect structural changes such as oxidation or deamidation, which might occur during synthesis, purification, or storage. altabioscience.com Elution is typically performed with a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer, and eluted peptides are commonly detected by UV absorbance at 214-215 nm, which is characteristic of the peptide bond. altabioscience.com

Size-Exclusion Chromatography (SEC-HPLC) SEC-HPLC, also known as gel filtration chromatography, separates molecules primarily based on their hydrodynamic size. lcms.czphenomenex.comcreative-proteomics.com Larger molecules elute first because they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and have a longer path, thus eluting later. phenomenex.com

For the analysis of peptides such as Somatotropin (6-13), SEC-HPLC is utilized to assess purity, detect aggregates, and determine the oligomerization state. phenomenex.comcreative-proteomics.comnih.gov Columns packed with porous beads (e.g., ethylene (B1197577) bridged hybrid particles with pore sizes like 125Å) are designed for the separation of small proteins and peptides, typically ranging from less than 1 kDa to approximately 80 kDa. lcms.czwaters.com This technique is particularly valuable for monitoring sample quality and ensuring that the peptide exists in its desired monomeric form, free from higher-order aggregates or fragments. lcms.czphenomenex.com

Table 1: Overview of Advanced Chromatographic Techniques for Peptide Analysis

| Technique | Principle of Separation | Primary Application for Somatotropin (6-13) | Typical Detection Method |

| LC-MS | Hydrophobicity, then m/z | Identification, Sequencing, Purity, PTMs | Mass Spectrometry (MS) |

| RP-HPLC | Hydrophobicity | Purity, Impurity Profiling, Degradation Monitoring | UV (214-215 nm) |

| SEC-HPLC | Size | Purity, Aggregation, Oligomerization State | UV, Fluorescence |

Electrophoretic Methodologies for Peptide Analysis (e.g., CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) Capillary Electrophoresis (CE) offers an orthogonal separation mechanism to liquid chromatography, separating analytes based on their charge-to-size ratio and electrophoretic mobility in an electric field. repligen.comsem.com.trchromatographyonline.com When coupled with mass spectrometry (CE-MS), it provides a powerful analytical platform for peptide analysis. sem.com.trchromatographyonline.comnih.gov

CE-MS is particularly advantageous for the analysis of hydrophilic, acidic, low molecular weight, and shorter peptides that may not be well-retained or separated by reversed-phase LC. sem.com.trchromatographyonline.comresearchgate.net This makes it a valuable complementary technique to LC-MS, offering different selectivity and potentially identifying peptides missed by LC-based methods. sem.com.trresearchgate.net The narrow peaks and high theoretical plates achieved in CE contribute to excellent resolution. chromatographyonline.com CE-MS has been shown to be useful for studies involving site-specific mapping and the detection of post-translational modifications in peptides. chromatographyonline.com For Somatotropin (6-13), CE-MS could provide an alternative means for purity assessment and the detection of charge variants or small modified forms.

Peptide Mapping and Mass Spectrometry for Modification Site Identification

Peptide mapping is a gold standard technique for the detailed characterization of protein primary structure, including the identification of post-translational modifications (PTMs) and sequence variants. elementlabsolutions.comanaquant.com While Somatotropin (6-13) is already a small fragment, the principles of peptide mapping are applicable if it were a derivative with potential modifications or if it was part of a larger protein being analyzed.

The process typically involves enzymatic digestion of the peptide or its precursor into smaller, overlapping fragments using site-specific proteases (e.g., trypsin). elementlabsolutions.comanaquant.com The resulting peptide mixture is then separated, most commonly by RP-HPLC, to resolve individual peptides. elementlabsolutions.comanaquant.com Each separated peptide is subsequently analyzed by mass spectrometry (MS), and often by tandem mass spectrometry (MS/MS), to determine its exact mass and amino acid sequence. mtoz-biolabs.comresearchgate.netcreative-proteomics.comelementlabsolutions.comanaquant.com

Mass spectrometry fragmentation techniques, such as Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD), are crucial for elucidating the amino acid sequence and pinpointing the location of modifications. nih.govresearchgate.net CID typically produces b- and y-ions by cleaving peptide bonds, while ETD generates c- and z-ions, which can be particularly useful for retaining labile modifications. nih.govresearchgate.netuab.edu By comparing the experimentally determined peptide masses and sequences with theoretical values derived from the known or predicted sequence of Somatotropin (6-13) or its precursor, researchers can confirm its identity, verify the sequence integrity, and identify any modifications (e.g., oxidation, deamidation) and their precise locations. elementlabsolutions.comanaquant.com This high-resolution view is critical for ensuring the quality and structural accuracy of the compound. anaquant.com

Spectrophotometric Approaches for Quantitative and Structural Analysis

Spectrophotometric methods offer rapid and straightforward approaches for the quantitative and structural analysis of peptides.

UV-Vis Spectroscopy Ultraviolet-Visible (UV-Vis) spectroscopy is a common method for the quantitative determination of peptides. Peptides absorb UV light due to the presence of peptide bonds and aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine). units.itnih.gov For peptides lacking aromatic residues, absorbance at 214-215 nm, attributed to the peptide backbone, is typically used for quantification. altabioscience.com If Somatotropin (6-13) or its derivatives contain aromatic amino acids (e.g., Phenylalanine at position 10 in the full sequence, which is within the 6-13 fragment nih.gov), the absorbance at 280 nm can be utilized, provided that the molar extinction coefficient is known or determined. units.itnih.gov UV-Vis spectroscopy can also be used to monitor the concentration of peptide samples for other analytical techniques. units.itnih.gov

Circular Dichroism (CD) Spectroscopy Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure and conformational changes of peptides in solution. units.itnih.govcreative-proteomics.comformulationbio.com It measures the differential absorption of left and right circularly polarized light by chiral molecules. creative-proteomics.comformulationbio.com

For peptides like Somatotropin (6-13), far-UV CD spectroscopy (typically in the wavelength range of 190-250 nm) is particularly informative. units.itcreative-proteomics.comformulationbio.com In this region, the CD spectrum primarily reflects the circular dichroism of the peptide bonds, which are highly regularly arranged in defined secondary structures (e.g., α-helices, β-sheets, random coils). units.itcreative-proteomics.comformulationbio.com Each type of secondary structure exhibits a unique spectral profile, allowing for the estimation of their content in the peptide. creative-proteomics.comformulationbio.com For instance, an α-helical structure typically shows characteristic minima at 222 nm and 208 nm, and a maximum around 190 nm. nih.gov CD spectroscopy is invaluable for monitoring structural alterations, such as helix-coil transitions, and for assessing the conformational integrity and stability of Somatotropin (6-13) under various environmental conditions. units.itcreative-proteomics.comformulationbio.com

Table 2: Illustrative Data from Spectrophotometric Analysis of Peptides

| Spectrophotometric Method | Type of Data Obtained | Illustrative Interpretation for Somatotropin (6-13) |

| UV-Vis Spectroscopy | Absorbance (e.g., at 214 nm or 280 nm) | Quantitative determination of peptide concentration. |

| CD Spectroscopy (Far-UV) | Molar Ellipticity vs. Wavelength (190-250 nm) | Identification and quantification of secondary structural elements (e.g., α-helix, β-sheet, random coil content). Monitoring of conformational stability. |

Preclinical and in Vitro Investigations of Somatotropin 6 13 Biological Activity

Assays for Metabolic Effects in Isolated Tissues and Cell Cultures (e.g., muscle, adipose tissue)

In vitro investigations have demonstrated the metabolic effects of Somatotropin (6-13) analogs on isolated tissues. Specifically, the gamma-lactam(11)-hGH-(6-13) peptide analog has been shown to increase the incorporation of [14C]glucose into glycogen (B147801) in muscle tissues and its conversion to lipid in adipose tissues. nih.gov

Detailed studies on muscle glycogen synthesis revealed a significant increase in glycogen content. For instance, the gamma-lactam(11)-hGH-(6-13) peptide enhanced muscle glycogen synthesis from a basal level of 1.10 ± 0.39 µg/g tissue·h to 1.64 ± 0.43 µg/g tissue·h at a peptide concentration of 12.5 µg/ml. At a higher concentration of 25 µg/ml, the synthesis further increased to 3.91 ± 0.11 µg/g tissue·h. oup.com

These findings suggest that in insulin-sensitive adipose tissues, the observed effects may arise from a synergistic action between the endogenous tissue-bound insulin (B600854) and the gamma-lactam(11)-hGH-(6-13) peptide analog, or the peptide analog may exert a direct effect on lipogenesis in vitro. oup.com

Table 1: In Vitro Muscle Glycogen Synthesis with gamma-Lactam(11)-hGH-(6-13)

| Peptide Concentration (µg/ml) | Muscle Glycogen Synthesis (µg/g tissue·h) (Mean ± SEM) |

| Basal (No Peptide) | 1.10 ± 0.39 |

| 12.5 | 1.64 ± 0.43 |

| 25 | 3.91 ± 0.11 |

Animal Model Studies on Hypoglycemic Action and Metabolic Regulation (e.g., Wistar rats)

In vivo studies utilizing animal models, particularly Wistar rats, have provided insights into the hypoglycemic action and metabolic regulatory effects of Somatotropin (6-13) analogs. The gamma-lactam(11)-hGH-(6-13) peptide analog demonstrated a hypoglycemic action similar to that of the Asu11-hGH-(6-13) peptide during intravenous insulin tolerance tests (IVITTs) in overnight-fasted Wistar rats. nih.govoup.com

At an optimal dosage of 3 mg/kg body weight (BW), the maximal decrease in blood glucose levels observed in rats treated with the gamma-lactam(11)-hGH-(6-13) analog at 60 minutes during IVITT was 1.6 ± 0.2 mmol/liter (n=6). Similar results were obtained even when a higher dose (5 mg/kg BW) of the peptide analog was administered. Under identical experimental conditions, no significant differences were noted in the rate of blood glucose clearance up to 30 minutes between animals treated with the gamma-lactam(11)-hGH-(6-13) analog or the Asu11-hGH-(6-13) peptide. The reduction in blood glucose levels at 60 minutes post-IVITT was also comparable for both peptides, indicating similar biological activity. However, the hypoglycemic action of the gamma-lactam(11)-hGH-(6-13) analog was observed to last considerably longer during IVITTs. oup.com

Further investigations into the in vivo effect on ex vivo muscle glycogen synthesis revealed a significant increase in glycogen content in diaphragm muscles isolated from Wistar rats. This increase was observed 30 minutes after a single intravenous injection of the gamma-lactam(11)-hGH-(6-13) peptide at a dose of 3 mg/kg BW. Insulin-mediated glycogen synthesis was also significantly enhanced 30 minutes after peptide treatment. These experiments additionally showed a marked accumulation of glycogen in muscle 60 minutes after intravenous administration of the gamma-lactam(11)-hGH-(6-13) peptide to the animals. oup.com

It is important to note that the action of both the gamma-lactam(11)-hGH-(6-13) and Asu11-hGH-(6-13) peptides appears to be dependent on the endogenous levels of insulin. Administration of the gamma-lactam(11)-hGH-(6-13) analog alone did not affect endogenous blood glucose or serum insulin levels in Wistar rats under normal fasting conditions, suggesting its action is primarily dependent on the presence of endogenous insulin. oup.com

Table 2: Blood Glucose Reduction in Fasted Wistar Rats Treated with gamma-Lactam(11)-hGH-(6-13) during IVITT

| Treatment Group | Time after IVITT (min) | Maximal Decrease in Blood Glucose (mmol/liter) (Mean ± SEM) |

| gamma-Lactam(11)-hGH-(6-13) (3 mg/kg BW) | 60 | 1.6 ± 0.2 |

| gamma-Lactam(11)-hGH-(6-13) (5 mg/kg BW) | 60 | Similar to 3 mg/kg BW |

| Asu11-hGH-(6-13) (3 mg/kg BW) | 60 | Similar to gamma-Lactam(11)-hGH-(6-13) |

Theoretical and Computational Approaches in Somatotropin 6 13 Research

In Silico Prediction and Analysis of Molecular Properties

In silico methods are widely employed to predict and analyze various molecular properties of compounds, offering a preliminary understanding of their physicochemical characteristics without the need for extensive laboratory experiments. For Somatotropin (6-13), computational tools have provided insights into its fundamental descriptors.

Computed Molecular Properties of Somatotropin (6-13)

| Property Name | Property Value | Unit | Reference |

|---|---|---|---|

| Molecular Weight | 935.0 | g/mol | nih.gov |

| XLogP3 | -5.2 | nih.gov | |

| Topological Polar Surface Area | 432 | Ų | nih.gov |

| Hydrogen Bond Donor Count | 17 | nih.gov |

Molecular Modeling and Dynamics Simulations for Conformational Studies

The conformational flexibility of peptides often complicates their structural determination through experimental methods. Molecular modeling and dynamics simulations are powerful computational techniques used to explore the accessible conformational states of peptides and understand their dynamic behavior.

For Somatotropin (6-13) and its analogues, molecular dynamics (MD) simulations and simulated annealing techniques have been instrumental in examining their accessible conformational states. Research on a series of ten hGH[6-13] peptide analogues, including both active and inactive forms, utilized these computational methods to analyze the C-terminal region nih.gov. These studies revealed that the conformational characteristics at the C-terminus of active peptide analogues are crucial for their biological activity nih.gov. A common conformational motif was identified among the active peptides through this molecular dynamics approach nih.gov. This highlights the utility of MD simulations in correlating structural features with biological function, even for small peptide fragments.

Computational Approaches for Understanding Peptide-Target Interactions

Understanding how peptides interact with their biological targets is fundamental to elucidating their mechanism of action. Computational approaches, such as molecular docking, are frequently employed to predict binding conformations and affinities between peptides and proteins nih.govmdpi.com.

While full-length somatotropin (hGH) is known to bind to the human growth hormone receptor (GHR) to mediate its effects drugbank.compreprints.org, direct computational studies specifically detailing the binding of Somatotropin (6-13) to a defined protein target were not extensively reported in the reviewed literature. Some research suggests that Somatotropin (6-13) may not possess direct receptor-binding capacity in the same manner as the full hormone but rather enhances insulin (B600854) signaling indirectly nih.gov. Computational efforts in this area would therefore likely focus on understanding the conformational properties of the peptide that contribute to its indirect biological effects, such as its role as a potentiator of insulin activity, as observed for its alpha-aminosuccinimide modified fragment, Asu11-hGH[6-13] nih.gov. The absence of direct receptor binding studies for this specific fragment in computational contexts suggests that its mechanism may involve more complex, indirect modulation of cellular pathways rather than direct ligand-receptor interaction.

Q & A

Q. What ethical considerations apply to in vivo studies of Somatotropin (6-13)?

- Methodological Answer: Follow institutional animal care guidelines (e.g., ARRIVE) for humane endpoints and sample sizes justified by power analysis. For human-derived cell lines, ensure compliance with informed consent protocols and data anonymization .

Data Interpretation & Reporting

Q. How should researchers present conflicting data on Somatotropin (6-13) in publications?

- Methodological Answer: Use structured discussion sections to compare results with prior studies, highlighting methodological differences (e.g., assay sensitivity, model systems). Provide sensitivity analyses to show how variables impact conclusions. Reference systematic review principles to contextualize findings .

Q. What is the optimal way to integrate Somatotropin (6-13) findings into broader growth hormone research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.